molecular formula C21H20Cl2N2O2S B2550609 2-(3-((3,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone CAS No. 921078-94-6

2-(3-((3,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone

Cat. No.: B2550609
CAS No.: 921078-94-6
M. Wt: 435.36
InChI Key: WASYRCCBBNGHBS-UHFFFAOYSA-N
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Description

2-(3-((3,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone is a complex organic compound that features a unique structure combining an indole moiety, a morpholine ring, and a dichlorobenzyl thioether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((3,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone typically involves multiple steps. One common route starts with the preparation of the indole derivative, followed by the introduction of the dichlorobenzyl thioether group and the morpholine ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-((3,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: Its potential biological activity has been explored, including its interactions with specific enzymes and receptors.

    Medicine: Research has investigated its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-((3,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(3-((3,4-dichlorobenzyl)thio)-1H-indole: A related compound with a similar structure but lacking the morpholine ring.

    1-morpholinoethanone derivatives: Compounds with the morpholine ring but different substituents on the indole moiety.

    Dichlorobenzyl thioether compounds: Molecules featuring the dichlorobenzyl thioether group but different core structures.

Uniqueness

2-(3-((3,4-dichlorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone stands out due to its combination of structural features, which confer unique chemical and biological properties

Properties

IUPAC Name

2-[3-[(3,4-dichlorophenyl)methylsulfanyl]indol-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O2S/c22-17-6-5-15(11-18(17)23)14-28-20-12-25(19-4-2-1-3-16(19)20)13-21(26)24-7-9-27-10-8-24/h1-6,11-12H,7-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASYRCCBBNGHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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